molecular formula C12H21NO B1267703 2-(1-Adamantylamino)ethanol CAS No. 3716-66-3

2-(1-Adamantylamino)ethanol

Cat. No. B1267703
CAS RN: 3716-66-3
M. Wt: 195.3 g/mol
InChI Key: CYDWIRQXNVCQBX-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-(1-Adamantylamino)ethanol can be synthesized from 1-acetamidoadamantane through its reaction with sodium hydroxide in ethylene glycol, leading to the formation of the desired compound. This process showcases a method of obtaining 2-(1-Adamantylamino)ethanol directly from related adamantane derivatives under specific conditions (Chapman & Toyne, 1972).

Molecular Structure Analysis The adamantyl group attached to the amino ethanol structure of 2-(1-Adamantylamino)ethanol contributes to its steric properties, influencing its molecular interactions and stability. While specific analyses on the molecular structure of 2-(1-Adamantylamino)ethanol are not detailed, related studies on adamantyl compounds provide insights into how such bulky groups affect chemical behavior and reactivity (Do et al., 1979).

Chemical Reactions and Properties The chemical behavior of 2-(1-Adamantylamino)ethanol involves its reaction under various conditions, showcasing its reactivity towards carboxylation and other transformations. The intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations provides evidence of its chemical reactivity and the influence of its adamantyl group on these processes (Alford et al., 1972).

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

2-(1-Adamantylamino)ethanol has been studied for its potential antimicrobial and anti-inflammatory activities. Research by Kadi et al. (2007) involved synthesizing derivatives of 2-(1-adamantylamino)ethanol and testing their efficacy against various bacteria and fungi. Some derivatives showed marked antifungal activity against Candida albicans and good dose-dependent anti-inflammatory activity in in vivo rat models (Kadi et al., 2007).

Solvolysis-Decomposition Studies

The solvolysis-decomposition of 2-adamantyl chloroformate, which is closely related to 2-(1-Adamantylamino)ethanol, was investigated by Kyong et al. (2003). Their study provided insights into reaction pathways and mechanisms under various solvolytic conditions (Kyong et al., 2003).

CO2 Absorption Studies

Barzagli et al. (2016) explored the absorption of CO2 in solvent-free alkanolamines, including compounds structurally similar to 2-(1-Adamantylamino)ethanol. Their study focused on the efficiency and rate of CO2 capture, which is crucial for environmental applications (Barzagli et al., 2016).

Neurobiological Applications

Joubert (2018) identified 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, related to 2-(1-Adamantylamino)ethanol, as a neurobiological fluorescent ligand. This compound may be used to develop receptor and enzyme binding affinity assays, indicating its potential in neurobiological research (Joubert, 2018).

Anti-HIV-1 Activity

El-Emam et al. (2004) synthesized derivatives of 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and tested their anti-HIV-1 activity. Their research showed that certain derivatives produced significant reductions in viral replication, highlighting the compound's potential in antiviral therapies (El-Emam et al., 2004).

properties

IUPAC Name

2-(1-adamantylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-2-1-13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDWIRQXNVCQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331373
Record name 2-(1-adamantylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Adamantylamino)ethanol

CAS RN

3716-66-3
Record name 2-(1-adamantylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NB Chapman, KJ Toyne - Journal of the Chemical Society, Chemical …, 1972 - pubs.rsc.org
The reaction of 1-acetamidoadamantane with sodium hydroxide in ethylene glycol gives 2-(1-adamantylamino)ethanol, and 1-acetamido-4-phenylbicyclo[2,2,2]octane reacts in an …
Number of citations: 0 pubs.rsc.org
JC Argyle - 1970 - search.proquest.com
At the time this dissertation was begun, the physio logical properties of a number of adamantane compounds had been examined. These examinations had shown that the pro nounced …
Number of citations: 2 search.proquest.com

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